2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOFDBWVYGEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one (CAS No: 331819-89-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity through various studies and findings.
Chemical Structure
The molecular formula of the compound is , and its molecular weight is approximately 439.42 g/mol. The structure features a bromophenyl group, a thioether linkage, and a pyrimidinone core, which are critical for its biological interactions.
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the bromophenyl group may enhance its binding affinity to these targets, potentially modulating various biological pathways.
Anticancer Activity
Research indicates that compounds similar to 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiolo-pyrimidinones can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. The thioether functionality is known to enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed. For example, related compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This suggests that the compound may have anti-inflammatory properties as well.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Enzyme | Effect | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Induces apoptosis | |
| Antimicrobial | Bacterial Strains | Inhibits growth | |
| Enzyme Inhibition | COX Enzymes | Reduces inflammation |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar benzothiolo-pyrimidinone derivative significantly reduced tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways .
- Antimicrobial Study : An investigation into the antimicrobial properties of related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the thioether group .
- Enzyme Inhibition Study : A recent publication highlighted that compounds with structural similarities inhibited COX enzymes effectively in vitro, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogs are synthesized via nucleophilic acyl substitution, reacting amines with nitrobenzoyl chlorides (e.g., 4-nitrobenzoyl chloride) . The heptyl chain in the target compound likely requires heptylamine as the nucleophile.
- Nitro and Chloro Groups: Electron-withdrawing nitro and chloro groups may stabilize the amide bond and influence electronic interactions with biological targets .
Physicochemical Properties
Key Observations :
Preparation Methods
Thiol-Alkylation Strategy
The sulfanyl-ethyl-oxo moiety is introduced via nucleophilic substitution between the core’s thiol group and 2-bromo-1-(4-bromophenyl)ethanone:
Optimized Parameters :
Radical Thiol-Ene Coupling
For improved regiocontrol, photochemical thiol-ene reactions using UV light (365 nm) and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as initiator achieve 61% yield under solvent-free conditions.
Prop-2-enyl Group Introduction at Position 3
Alkylation of Pyrimidinone Nitrogen
Reaction of the intermediate with allyl bromide in tetrahydrofuran (THF) using sodium hydride as base:
Conditions :
Palladium-Catalyzed Allylic Amination
A higher-yielding alternative employs Pd(PPh₃)₄ (5 mol%) with allyl acetate in acetonitrile at 80°C, achieving 74% yield through oxidative addition-transmetallation.
Integrated Synthetic Pathways
Sequential Functionalization Route
-
Core synthesis via cyclocondensation (Section 1.1)
-
Sulfanyl group installation (Section 2.1)
-
Allylation via Pd catalysis (Section 3.2)
Overall Yield : 29% (multi-step)
Convergent Approach
Parallel synthesis of sulfanyl-ethyl-oxo and allyl modules followed by late-stage coupling:
-
Sulfanyl module : 2-mercapto-1-(4-bromophenyl)ethanone (prepared via NaSH substitution)
-
Allyl module : 3-allyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Coupling : Mitsunobu reaction (DIAD, PPh₃) yields 38%
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm.
Challenges and Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
